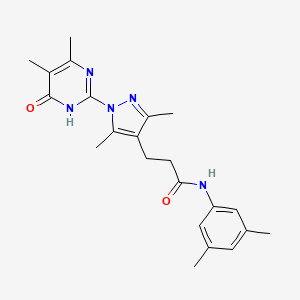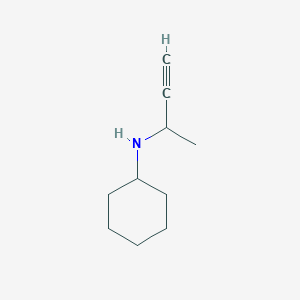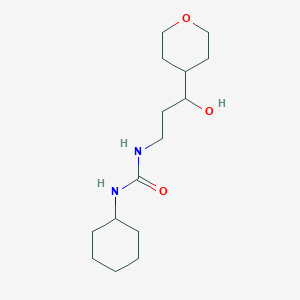
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, also known as BDF 8634, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF 8634 has been shown to inhibit the activity of several enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
Scientific Research Applications
Binding Characteristics and Selective Ligands for Peripheral Benzodiazepine Receptors : A study focused on the binding characteristics of a selective ligand for peripheral benzodiazepine receptors, highlighting the potential of quinoline derivatives in exploring the physiological relevance mediated through these receptors. The research provides insights into how such compounds can be utilized in neuropharmacology and the development of diagnostic tools or therapeutic agents for neurological conditions (Chaki et al., 1999).
Antitumor Activity of Quinazolinone Analogues : Another significant application involves a series of 3-benzyl-substituted-4(3H)-quinazolinones, which were synthesized and evaluated for their in vitro antitumor activity. This research demonstrates the compound's broad spectrum antitumor activity, offering a foundation for the development of new anticancer agents. The study also utilized molecular docking to illustrate how these compounds interact with biological targets, such as EGFR-TK and B-RAF kinase, providing a strategy for targeted cancer therapy (Al-Suwaidan et al., 2016).
Structural Aspects and Properties of Salt and Inclusion Compounds : Research on the structural aspects of amide-containing isoquinoline derivatives has revealed their potential in forming gels and crystalline solids under specific conditions. This study contributes to the understanding of the physical and chemical properties of such compounds, which is crucial for material science and pharmaceutical formulation development (Karmakar et al., 2007).
Catalyst-Free Synthesis under Ultrasonic Condition : A green synthesis approach for novel tetrahydroquinolin-5(1H)-one derivatives emphasizes the importance of environmentally friendly methods in chemical synthesis. This research showcases the efficiency of catalyst-free, ultrasound-assisted synthesis, underscoring the compound's relevance in sustainable chemistry and drug development (Govindaraju et al., 2016).
Src Kinase Inhibitory and Anticancer Activities : Thiazolyl N-benzyl-substituted acetamide derivatives have been explored for their Src kinase inhibitory and anticancer activities. This highlights the potential of such compounds in developing novel therapeutic agents targeting specific kinases involved in cancer progression (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-22-12-19-21(13-23(22)34-2)29(15-24(30)28-18-10-8-17(27)9-11-18)14-20(26(19)32)25(31)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAHXCOHIZWFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2740482.png)





![5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide](/img/structure/B2740492.png)
![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2740494.png)
![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)
![1-(4-Methylpiperidin-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2740497.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)


![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)